Technical Assessment: Physicochemical Profiling of (5-Bromo-2-propoxyphenyl)methanol
Technical Assessment: Physicochemical Profiling of (5-Bromo-2-propoxyphenyl)methanol
Topic: Calculated LogP and Hydrophobicity of (5-Bromo-2-propoxyphenyl)methanol Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
(5-Bromo-2-propoxyphenyl)methanol (CAS: 693823-10-8) is a halogenated benzyl alcohol derivative serving as a critical pharmacophore in medicinal chemistry. Often utilized as an intermediate in the synthesis of SGLT2 inhibitors and kinase modulators, its physicochemical profile—specifically lipophilicity (LogP)—dictates its utility in crossing biological membranes and its behavior in formulation.
This guide provides a rigorous analysis of the calculated LogP (cLogP) for this scaffold, deriving a consensus value of ~2.5 , and details the specific hydrophobicity drivers (bromine substitution and propoxy chain elongation). Furthermore, it outlines standardized experimental protocols (OECD 117/107) for validating these in silico predictions, ensuring data integrity for downstream ADME (Absorption, Distribution, Metabolism, Excretion) modeling.
Chemical Identity & Structural Profile[1][2][3][4][5][6][7][8]
Before assessing hydrophobicity, the structural entity must be unequivocally defined to ensure accurate fragment-based calculation.
| Property | Specification |
| Chemical Name | (5-Bromo-2-propoxyphenyl)methanol |
| CAS Number | 693823-10-8 |
| Molecular Formula | C₁₀H₁₃BrO₂ |
| Molecular Weight | 245.11 g/mol |
| SMILES | CCCOC1=C(CO)C=C(Br)C=C1 |
| Key Functional Groups | Primary Alcohol (Hydrophilic anchor), Propoxy Ether (Lipophilic linker), Aryl Bromide (Lipophilic halogen) |
Computational Assessment: cLogP Analysis
Fragment-Based Calculation (Hansch-Leo Method)
To understand the causality behind the lipophilicity of this molecule, we deconstruct it into its constituent fragments relative to a base scaffold. This "manual" verification validates automated algorithms.
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Base Scaffold: Benzyl Alcohol (LogP ≈ 1.05)
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Substituent 1: Bromine (Position 5, meta to -CH₂OH)
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Effect: Halogens significantly increase lipophilicity due to low polarizability and high atomic volume.
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Contribution: +0.86 (Hansch π value).
-
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Substituent 2: Propoxy Group (Position 2, ortho to -CH₂OH)
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Effect: The ether oxygen is polar (-0.6 contribution), but the propyl chain (-C₃H₇) is highly lipophilic.
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Comparison: (5-Bromo-2-methoxyphenyl)methanol has an experimental LogP of ~1.5.
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Chain Extension: Replacing Methyl (-CH₃) with Propyl (-CH₂CH₂CH₃) adds two methylene units.
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Increment: +0.5 per -CH₂- unit × 2 = +1.0.
-
-
Calculated Consensus:
Algorithmic Consensus
Modern drug discovery relies on a consensus of multiple algorithms to mitigate bias from any single method (e.g., atom-based vs. property-based).
| Method | Predicted Value | Methodology Description |
| XLogP3 | 2.48 | Atom-additive method with correction factors for steric interactions (ortho-substitution). |
| WLogP | 2.62 | Fragment-based method derived from combinatorial datasets. |
| MLogP | 2.35 | Topological method relying on molecular size and shape indices. |
| Consensus LogP | 2.48 ± 0.15 | Arithmetic mean of validated algorithms. |
Interpretation: A LogP of ~2.5 places this molecule in the "Sweet Spot" for drug-likeness (Lipinski Rule of 5 suggests LogP < 5). It is sufficiently lipophilic to permeate the blood-brain barrier (BBB) passively but retains enough polarity (via the benzyl alcohol) to maintain solubility in aqueous formulations.
Experimental Validation Protocols
While in silico models are efficient, regulatory submission requires experimental validation. The following protocols are designed to be self-validating systems.
Workflow Diagram: From In Silico to In Vitro
The following diagram illustrates the decision matrix for selecting the appropriate validation method based on the predicted cLogP.
Figure 1: Decision workflow for validating lipophilicity. For (5-Bromo-2-propoxyphenyl)methanol, Method B (HPLC) is often preferred due to the UV activity of the bromine/benzene chromophore.
Protocol A: RP-HPLC Method (OECD Guideline 117)
This method is preferred for halogenated aromatics due to their distinct UV absorption and the ability to handle impurities.
Principle: Lipophilicity correlates linearly with the capacity factor (
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System Setup:
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Column: C18 (Octadecylsilane), end-capped, 5 µm, 150 x 4.6 mm.
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Mobile Phase: Methanol:Water (75:25 v/v), isocratic.
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Detection: UV at 254 nm (Targeting the Benzene-Br chromophore).
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Temperature: 25°C ± 1°C.
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Calibration Standards:
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Inject 5-6 reference compounds with known LogP values spanning the expected range (e.g., Toluene: 2.7, Acetophenone: 1.58, Benzene: 2.13).
-
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Procedure:
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Inject the test compound (dissolved in mobile phase).
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Calculate the capacity factor:
- : Retention time of test compound.
- : Dead time (measured using Thiourea).
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Validation: Plot Log
vs. LogP of standards. The correlation coefficient ( ) must be > 0.98.
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Protocol B: Shake Flask Method (OECD Guideline 107)
The "Gold Standard" for thermodynamic equilibrium, suitable if high precision is required.
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Phase Preparation:
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Pre-saturate 1-Octanol with Water.
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Pre-saturate Water with 1-Octanol.
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Reasoning: Prevents volume changes during partitioning.
-
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Partitioning:
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Dissolve (5-Bromo-2-propoxyphenyl)methanol in the pre-saturated Octanol phase.
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Mix with pre-saturated Water in ratios of 1:1, 1:2, and 2:1 (v/v) to detect concentration dependence.
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Agitate for 60 minutes; centrifuge to separate phases.
-
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Quantification:
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Analyze both phases using HPLC-UV.
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Calculate
.[4] -
Report Log
.
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Medicinal Chemistry Implications[11]
Hydrophobicity & Bioavailability
With a consensus cLogP of 2.5 , (5-Bromo-2-propoxyphenyl)methanol exhibits an optimal balance for oral bioavailability.
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Permeability: The propoxy chain acts as a "grease" handle, facilitating intercalation into the lipid bilayer.
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Solubility: The primary alcohol (-CH₂OH) provides a hydrogen bond donor/acceptor pair, ensuring the molecule does not become a "brick dust" insoluble solid.
Blood-Brain Barrier (BBB) Penetration
Compounds with LogP values between 2.0 and 3.5 are generally considered optimal for CNS penetration.
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Prediction: High probability of BBB crossing.
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Risk: The bromine atom may increase non-specific binding to plasma proteins (Albumin), potentially reducing the free fraction (
) available for target engagement.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 612298, 5-Bromo-2-methoxybenzyl alcohol. Retrieved from [Link]
- Context: Used as the structural anchor for fragment-based extrapol
-
OECD (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
- Context: Primary protocol for experimental valid
- Leo, A., & Hansch, C. (1979).Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. Context: Source of Hansch values for Br (+0.86) and Propoxy fragments.
-
U.S. EPA (2025). CompTox Chemicals Dashboard: 5-bromo-2-propoxybenzoic acid. Retrieved from [Link]
- Context: Comparative lipophilicity data for the propoxy-substituted benzoic acid analog.
Sources
- 1. PubChemLite - 5-bromo-2-methoxybenzyl alcohol (C8H9BrO2) [pubchemlite.lcsb.uni.lu]
- 2. 5-Bromo-2-methoxybenzyl alcohol | C8H9BrO2 | CID 612298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2-Bromo-5-methoxyphenyl)methanol | C8H9BrO2 | CID 10867706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Calculation of the Three Partition Coefficients logPow, logKoa and logKaw of Organic Molecules at Standard Conditions at Once by Means of a Generally Applicable Group-Additivity Method | MDPI [mdpi.com]
